![molecular formula C₂₁H₂₁NO₇ B1140532 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione CAS No. 80035-32-1](/img/structure/B1140532.png)
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hexahydro-1H-isoindole-1,3(2H)-dione derivatives involves starting from 3-sulfolene, followed by epoxidation and then opening of the epoxide with nucleophiles to give hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Amino and triazole derivatives can be synthesized from the opening reaction of the epoxide with sodium azide. Hydroxyl analogues are obtained from cis-hydroxylation, with the hydroxyl groups later converted to acetate (Tan et al., 2016).
Molecular Structure Analysis
The structure of related isoindole-1,3-dione derivatives has been elucidated using 1D and 2D NMR spectroscopy, confirming the identity of compounds like 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione. Two-dimensional NMR spectroscopy, including COSY and HSQC, played a significant role in this analysis (Dioukhane et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving isoindole-1,3-dione derivatives can lead to the synthesis of various substituted derivatives. For example, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA yields the corresponding epoxide. The triacetate derivative is obtained via cis-hydroxylation followed by acetylation, and a tricyclic derivative is synthesized via dichloroketene addition under microwave irradiation (Tan et al., 2014).
Physical Properties Analysis
The physical properties of related compounds can be deduced from their photophysical behavior. For instance, the excited-state intramolecular proton transfer chromophores derived from isoindole dione derivatives exhibit fluorescence sensitive to solvent polarity and are thermally stable up to 317 °C. These findings are supported by experimental and theoretical analyses, including Density Functional Theory and Time Dependent Density Functional Theory computations (Deshmukh & Sekar, 2015).
科学的研究の応用
Mechanisms of Bond Cleavage in Lignin Model Compounds
The study by Yokoyama (2015) reviews results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting mechanisms relevant to the understanding of bond cleavage in complex organic molecules. This research could be indirectly relevant to studying the chemical behavior of complex structures like the one you're interested in, especially in the context of organic synthesis and degradation processes. Read more.
Lurasidone's Pharmacological Profile
The review by Pompili et al. (2018) on lurasidone, a second-generation antipsychotic, offers insights into the drug's distinctive pharmacodynamic profile. Although focused on a specific drug, the methodologies and analytical approaches discussed may provide a framework for investigating the pharmacological applications of other complex molecules. Read more.
Conversion of Biomass to Value-added Chemicals
Chernyshev, Kravchenko, and Ananikov (2017) analyze recent advances in converting plant biomass into hydroxymethylfurfural (HMF) and its derivatives, which are pivotal for sustainable chemical production. This review could shed light on potential pathways and applications for transforming complex organic structures into industrially relevant materials and chemicals. Read more.
Antioxidant Activity Analysis Methods
Munteanu and Apetrei (2021) critically present the most important tests used to determine antioxidant activity, providing a comprehensive overview that might be applicable to studying the antioxidant properties of complex compounds. Understanding these methods could be crucial for assessing the potential antioxidant applications of your compound of interest. Read more.
Safety and Hazards
将来の方向性
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of a green synthesis technique for isoindolines/dioxoisoindolines is a current research direction . These compounds have potential applications in the treatment of diseases like Parkinson’s and Alzheimer’s due to their interaction with dopamine receptors and their inhibition of β-amyloid protein aggregation .
作用機序
- DDMP is an isoindole derivative that is typically formed during the Maillard reaction, a complex process that occurs during heat treatment of food. It contributes to the antioxidant properties of Maillard reaction intermediates .
- The enol structure within DDMP plays a crucial role in its antioxidant activity. The unstable enolone unit allows DDMP to act as a reducing agent, effectively quenching free radicals .
Target of Action
Mode of Action
Its action is influenced by environmental factors, emphasizing the need for context-aware studies . If you have any more questions or need additional details, feel free to ask! 😊
特性
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORQWPZZDBBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

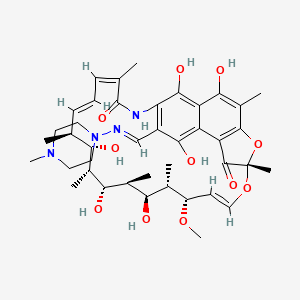

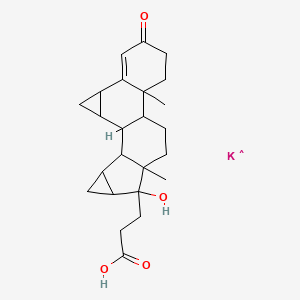

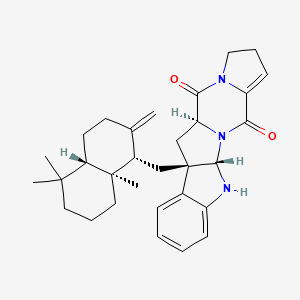
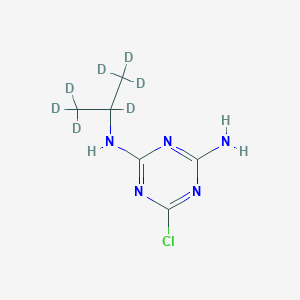
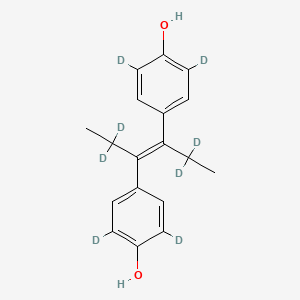
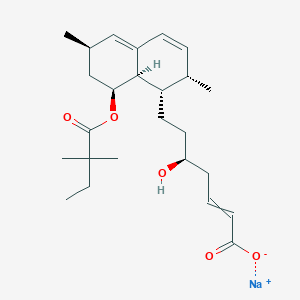

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)